molecular formula C19H29N5OS2 B2609628 N,N-diethyl-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine CAS No. 1105197-78-1

N,N-diethyl-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine

Cat. No.: B2609628
CAS No.: 1105197-78-1
M. Wt: 407.6
InChI Key: QGIAVRJKRPOKBG-UHFFFAOYSA-N
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Description

Chemical Characteristics and Research Potential N,N-diethyl-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine (CAS 1105197-78-1) is a synthetic organic compound with the molecular formula C19H29N5OS2 and a molecular weight of 407.5965 g/mol . Its structure integrates several pharmacologically significant moieties, including a 1,3,4-thiadiazole core, a piperazine ring, and a N,N-diethylaminoethylthio chain, making it a valuable chemical intermediate for medicinal chemistry and drug discovery research. Structural Features and Applications The 1,3,4-thiadiazole ring system present in this compound is a well-known heterocyclic scaffold in pharmaceutical research. Derivatives of 1,3,4-thiadiazole have been extensively investigated and demonstrate a wide spectrum of biological activities, including potential anticancer properties . The specific substitution pattern in this molecule, particularly the 2-methoxyphenylpiperazine group, is a common feature in ligands targeting various neurological receptors. Furthermore, the thioether linkage to the diethylaminoethane side chain enhances the molecule's versatility for further synthetic modification. Researchers can utilize this compound as a key building block (synthon) for the design and synthesis of new chemical entities, particularly in developing potential protease inhibitors, enzyme modulators, or receptor ligands . Usage Note This product is intended for research and laboratory use only. It is not approved for use in humans or animals, nor for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5OS2/c1-4-22(5-2)14-15-26-19-21-20-18(27-19)24-12-10-23(11-13-24)16-8-6-7-9-17(16)25-3/h6-9H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIAVRJKRPOKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a compound that integrates the piperazine moiety with a thiadiazole structure, suggesting potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on existing literature.

Chemical Structure

The compound can be described by the following molecular formula and structure:

  • Molecular Formula: C₁₉H₂₃N₃S
  • Molecular Weight: 345.47 g/mol

The biological activity of compounds containing the thiadiazole ring is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Thiadiazole derivatives have been associated with a range of pharmacological effects such as:

  • Antimicrobial Activity: Thiadiazoles exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity: Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Neuropharmacological Effects: Piperazine derivatives are known for their influence on the central nervous system.

Anticancer Activity

Research has indicated that thiadiazole derivatives can demonstrate potent anticancer activities. For instance, a study evaluated compounds similar to this compound against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMCF-7 (breast cancer)0.084 ± 0.020
Compound BA549 (lung cancer)0.034 ± 0.008

These findings suggest that compounds with similar structures may possess significant anticancer potential, warranting further investigation into their mechanisms and efficacy.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been well-documented. A review highlighted that certain thiadiazole compounds exhibited high activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMIC (µg/mL)
Compound CStaphylococcus aureus32.6
Compound DEscherichia coli47.5

This table illustrates the potential of thiadiazoles in developing new antimicrobial agents.

Case Studies

Several studies have focused on the biological activity of related piperazine and thiadiazole compounds:

  • Study on Antidepressant Effects : A derivative featuring a similar piperazine structure was evaluated for its antidepressant properties in animal models, showing significant improvements in behavioral tests.
  • Anticancer Research : A compound structurally related to this compound demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between the target compound and analogs from the literature:

Compound Name Core Structure Piperazine Substituent Thiadiazole Substituent Biological Activity
Target Compound 1,3,4-Thiadiazole 2-Methoxyphenyl Diethylaminoethylthio Predicted antipsychotic
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 1,3,4-Thiadiazole 2-Fluorophenyl Ethyl + acetamide Neuromodulatory (unpublished)
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1,3,4-Thiadiazole 3,4-Dimethoxyphenylacetyl Oxazolylmethyl + acetamide Enzyme inhibition (predicted)
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide Piperazine-acetamide 5-Chloro-2-methylphenyl Diphenylacetamide CNS receptor modulation
Key Observations:
  • Piperazine Substituents : The 2-methoxyphenyl group in the target compound may enhance binding to 5-HT₁ₐ receptors compared to 2-fluorophenyl () or chlorophenyl () groups, as methoxy groups often improve affinity through electron-donating effects .
  • Thiadiazole vs. Triazole/Oxadiazole : Unlike triazole-containing analogs (), the thiadiazole core offers greater metabolic stability due to reduced ring strain and stronger sulfur-mediated interactions .
Antipsychotic Potential
  • The target compound’s piperazine and thiadiazole moieties are structurally analogous to phenothiazine-derived antipsychotics (e.g., ), which antagonize dopamine D₂ receptors. However, the absence of a phenothiazine ring may reduce extrapyramidal side effects .
  • Compared to the 4-chlorobenzylidene-thiadiazole derivative (), the 2-methoxyphenyl group could enhance selectivity for 5-HT receptors over histaminergic pathways .
Antimicrobial Activity
  • While thiadiazole derivatives like ’s (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine exhibit fungicidal activity, the target compound’s diethylamino group may redirect its activity toward neurological targets due to increased hydrophobicity .

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